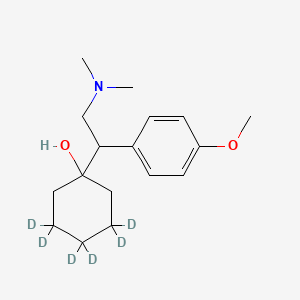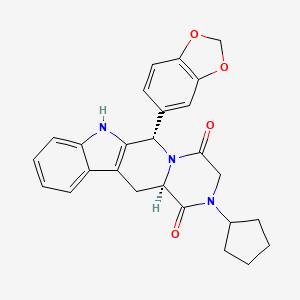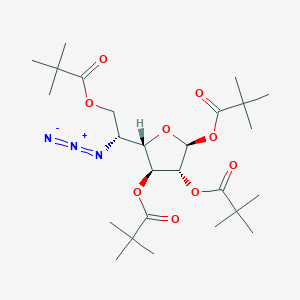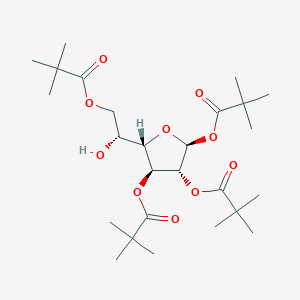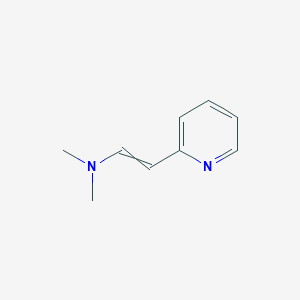
F-SPARQ F-SPA-RQ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“F-SPARQ F-SPA-RQ” is also known as [18 F]-SPA-RQ, a synthetic organic compound . It is a selective radioligand used for in vivo quantification of tachykinin NK1 receptors with PET .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of “F-SPARQ F-SPA-RQ” were not found, it’s known that it’s a synthetic organic compound .
Applications De Recherche Scientifique
PET Imaging with [F-18]SPA-RQ
[F-18]SPA-RQ is a novel radioligand used in positron emission tomography (PET) for visualizing neurokinin-1 (NK1) receptors in the human brain. This method aids in studying the neuroanatomical distribution of NK1 receptors and their role in central nervous system (CNS) function and dysfunction. The highest uptake of [F-18]SPA-RQ was observed in regions like the caudate and putamen, and its distribution pattern was confirmed using in vitro receptor autoradiography. This tool is crucial for exploring NK1 receptor functions in humans and can be used in clinical trials focusing on CNS dysfunction (Hietala et al., 2005).
Automated Radiosynthesis of [18F]SPA-RQ
The automated radiosynthesis of [18F]SPA-RQ, a radioligand for imaging brain neurokinin type-1 (NK1) receptors, is significant for clinical research and drug discovery. The method involves a commercial synthesis module with a custom-made robotic cooling–heating reactor, producing [18F]SPA-RQ with high radiochemical purity and specific radioactivity. This development enables regular production of [18F]SPA-RQ for clinical use in the USA (Chin et al., 2006).
[18F]-Labeled Substance P Antagonist Receptor Quantifier
The [18F]-labeled substance P antagonist receptor quantifier is used in radioimaging for detecting NK1R-expressing cells and tissues. This antagonist is notably effective in identifying NK1Rs in tumor cells from glioblastoma and breast and pancreatic carcinomas (2020).
Radiation Dosimetry of [18F]SPA-RQ
Studies on the human biodistribution and radiation dosimetry of [18F]SPA-RQ assess the safety profile and relative risks of this radioligand. By analyzing different methods of image analysis, the research determines the effective doses and individual organ exposures, providing crucial information for its safe use in human subjects (Sprague et al., 2007).
Use in Non-Small Cell Lung Cancer Analysis
Spa-RQ, comprising software for image registration (Spa-R) and quantitative analysis (Spa-Q), is an open-source tool package used for analyzing spatial tissue phenotypes in non-small cell lung cancer (NSCLC). It enables the analysis of oncogenic KRAS-related signalling activities in NSCLC and assists in classifying different signature subclasses based on MAPK/mTOR and AKT/mTOR signaling activities (Bao et al., 2019).
Neurokinin-1 Receptor Binding in Panic Disorder
A study using PET with [18F]SPA-RQ found that patients with panic disorder exhibited a widespread reduction of NK1 receptor binding in the brain. This insight into the neurobiological aspects of panic disorder can aid in understanding its pathophysiology and in developing targeted treatments (Fujimura et al., 2009).
Mécanisme D'action
Safety and Hazards
A study on the radiation safety profile of [18 F]-SPA-RQ showed that the radiation dose was moderate and would potentially allow subjects to receive multiple PET scans in a single year . The lungs, upper large intestine wall, small intestine, urinary bladder wall, kidneys, and thyroid had the highest radiation-absorbed doses .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of F-SPARQ involves the coupling of two key intermediates, F-SPA and RQ, using standard peptide coupling chemistry.", "Starting Materials": [ "F-SPA (N-(2-fluoro-5-nitrophenyl)-L-alanine)", "RQ (arginylglutaminylglycylisoleucylprolylprolylaspartylglutamylphenylalanine)" ], "Reaction": [ "Step 1: Activation of F-SPA with a coupling reagent such as HATU or DIC in the presence of a base such as DIPEA or NMM.", "Step 2: Addition of RQ to the activated F-SPA solution and stirring at room temperature for several hours.", "Step 3: Purification of the crude product by reverse-phase HPLC to obtain the final F-SPARQ compound." ] } | |
Numéro CAS |
262598-96-9 |
Nom du produit |
F-SPARQ F-SPA-RQ |
Formule moléculaire |
C21H22F4N6O |
Poids moléculaire |
450.44 |
Pureté |
>95% |
Synonymes |
(2S,3S)-N-[2-(fluoromethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



